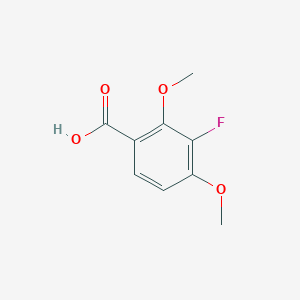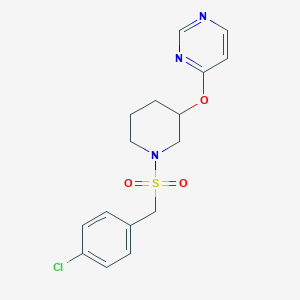
4-((1-((4-Chlorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of “4-((1-((4-Chlorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine”, related compounds have been synthesized for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . These compounds were designed, synthesized, and evaluated for their anti-tubercular activity .Scientific Research Applications
Synthesis and Antimicrobial Activity : Novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing sulfonyl moiety, synthesized using 4-(piperidin-1-sulfonyl)phenyl hydrazone, have shown antimicrobial activity, with some compounds being notably active (Ammar et al., 2004).
Crystal Structure Analysis : Studies on N-(2-{[5-Bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)-4-methylbenzenesulfonamide revealed specific molecular conformations and hydrogen bonding patterns, contributing to our understanding of the structural properties of similar compounds (Kumar et al., 2012).
Hydrogen-Bonded Supramolecular Structures : Research into hydrogen-bonded motifs in aminopyrimidine sulfonate/carboxylate interactions, involving pyrimethamine and 2-amino-4,6-dimethylpyrimidine derivatives, provides insights into the role of sulfonic acid groups in mimicking carboxylate anions, contributing to the understanding of base pairing in such compounds (Balasubramani et al., 2007).
Antibacterial Activity of Piperidine Derivatives : Synthesis and evaluation of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives revealed significant potent antimicrobial activities against pathogens, showcasing the potential for similar structures in developing new antibacterial agents (Vinaya et al., 2009).
Synthesis and Application in Organic Chemistry : The synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, an intermediate of lafutidine, from 2-amino-4-methylpyridine, demonstrates the practical application of such compounds in organic synthesis (Li, 2012).
properties
IUPAC Name |
4-[1-[(4-chlorophenyl)methylsulfonyl]piperidin-3-yl]oxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O3S/c17-14-5-3-13(4-6-14)11-24(21,22)20-9-1-2-15(10-20)23-16-7-8-18-12-19-16/h3-8,12,15H,1-2,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZQFFCPBCJDFLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)CC2=CC=C(C=C2)Cl)OC3=NC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-((4-Chlorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

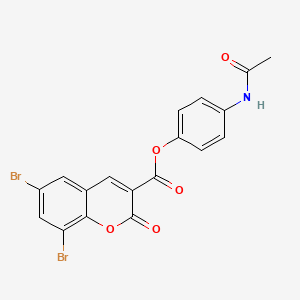
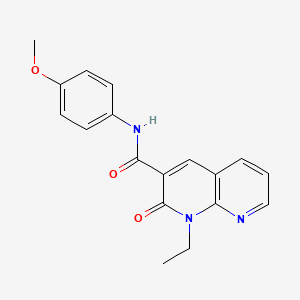
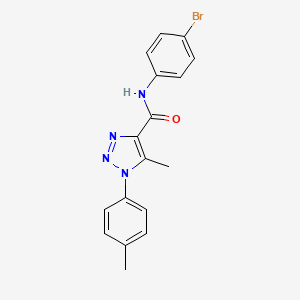
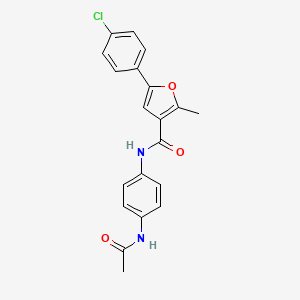
![N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2626365.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide](/img/structure/B2626367.png)
![N-(benzotriazol-1-ylmethyl)-N-[2-(benzotriazol-1-ylmethylsulfanyl)ethyl]-4-methylbenzamide](/img/structure/B2626368.png)
![1,7-dimethyl-3-(naphthalen-1-ylmethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2626374.png)
![N-(benzo[d]thiazol-2-yl)-5-(N-(pyridin-3-ylmethyl)sulfamoyl)furan-2-carboxamide](/img/structure/B2626375.png)

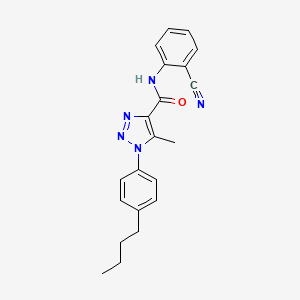
![N-[(3R,4S)-4-Hydroxyoxolan-3-yl]-2-methylbenzamide](/img/structure/B2626380.png)
![3-{[4-(2-ethoxyphenyl)piperazin-1-yl]sulfonyl}-N-methyl-1-propyl-1H-pyrazole-4-carboxamide](/img/no-structure.png)
